1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a heterocyclic compound featuring a pyrrolidine ring substituted with a 1,2,3-triazole moiety and a 3-(trifluoromethyl)phenyl group attached to an ethanone backbone. The pyrrolidine ring contributes to conformational flexibility, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications .
Properties
IUPAC Name |
1-[3-(triazol-1-yl)pyrrolidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O/c16-15(17,18)12-3-1-2-11(8-12)9-14(23)21-6-4-13(10-21)22-7-5-19-20-22/h1-3,5,7-8,13H,4,6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUQTAIRBHQKIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The pyrrolidine ring can be introduced through subsequent reactions involving appropriate precursors.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
This compound is unique due to its specific structural features, including the presence of both a triazole ring and a trifluoromethyl group. Similar compounds may include other triazole derivatives or compounds with trifluoromethyl groups, but the combination of these features in this particular compound sets it apart.
Comparison with Similar Compounds
Piperazine-Based Derivatives
Example: 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone (CAS: 1705351-21-8)
- Structural Differences : Replaces pyrrolidine with a piperazine ring and introduces a pyrimidinyl-triazole group.
- Impact : Increased molecular weight (417.4 g/mol vs. ~353.3 g/mol for the target compound) may reduce blood-brain barrier permeability. The piperazine core enhances solubility due to its basic nitrogen but reduces conformational flexibility compared to pyrrolidine .
- Synthetic Yield: Not explicitly reported, but similar triazole derivatives in achieve yields of 87–96% using solid-/solution-phase synthesis .
Thiophene-Substituted Analogues
Example: 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone (CAS: 1795083-73-6)
- Structural Differences : Replaces the 3-(trifluoromethyl)phenyl group with a thiophene ring.
- The absence of the trifluoromethyl group reduces lipophilicity (calculated logP: ~1.5 vs. ~3.0 for the target compound) .
Functional Group Variations
Trifluoromethylphenyl Derivatives
Example: 1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone (CAS: 882747-79-7)
- Structural Differences : Substitutes pyrrolidine with a pyridine ring and uses a 1,2,4-triazole instead of 1,2,3-triazole.
- The 1,2,4-triazole may alter hydrogen-bonding patterns compared to 1,2,3-triazole .
Sulfonyl and Halogenated Derivatives
Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
- Structural Differences : Incorporates a sulfonyl group and difluorophenyl substituents.
- Impact : Sulfonyl groups improve water solubility but may introduce metabolic instability. Fluorine atoms enhance electronegativity and bioavailability .
Physicochemical and Pharmacokinetic Properties
Biological Activity
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound comprises three distinct moieties:
- Triazole Ring : Known for its ability to form hydrogen bonds and engage in hydrophobic interactions.
- Pyrrolidine Moiety : Enhances binding affinity to biological targets.
- Trifluoromethyl Phenyl Group : Increases lipophilicity and may influence pharmacokinetic properties.
Molecular Formula
- C : 16
- H : 18
- N : 4
- F : 3
- O : 1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring can effectively bind to proteins involved in several biological pathways, while the pyrrolidine enhances the compound's specificity and affinity. The trifluoromethyl group may also contribute to the compound's overall stability and reactivity.
Potential Targets
- Enzymes : The compound has been studied for its inhibitory effects on specific enzymes, including carbonic anhydrase.
- Receptors : It may interact with various receptors implicated in disease processes.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, triazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways.
Antimicrobial Properties
The triazole moiety is known for its effectiveness against fungal infections. Compounds with similar frameworks have demonstrated broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents.
Study 1: Antitumor Activity
A study evaluated the anticancer effects of related triazole derivatives on different cancer cell lines. The results indicated that these compounds could inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole A | MCF-7 | 5.2 | Apoptosis induction |
| Triazole B | HeLa | 3.8 | Cell cycle arrest |
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of triazole derivatives against various pathogens. The findings highlighted significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| E. coli | 12 µg/mL | Triazole C |
| S. aureus | 8 µg/mL | Triazole D |
Applications in Medicinal Chemistry
The structural complexity of this compound positions it as a promising candidate for drug development. Its ability to modulate biological targets makes it suitable for further exploration in therapeutic applications.
Future Directions
Further research is needed to:
- Elucidate the detailed mechanisms of action.
- Conduct in vivo studies to assess efficacy and safety profiles.
- Explore analogs with modified structures to enhance bioactivity and reduce toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
